Cas no 21497-30-3 (2,3-Bis(thiophen-2-yl)prop-2-enoic acid)

2,3-Bis(thiophen-2-yl)prop-2-enoic acid is a conjugated organic compound featuring a central prop-2-enoic acid core flanked by two thiophene rings. This structure imparts unique electronic and optical properties, making it valuable in materials science, particularly for organic semiconductors and conductive polymers. The presence of thiophene moieties enhances charge transport characteristics, while the carboxylic acid group offers functionalization potential for further derivatization. Its extended π-conjugation system contributes to strong absorption and emission properties, useful in optoelectronic applications. The compound’s stability and synthetic versatility make it a promising building block for advanced materials research, including organic photovoltaics and thin-film transistors.
2,3-Bis(thiophen-2-yl)prop-2-enoic acid structure
21497-30-3 structure
Product Name:2,3-Bis(thiophen-2-yl)prop-2-enoic acid
CAS No:21497-30-3
MF:C11H8O2S2
MW:236.310020446777
CID:5053384
Update Time:2025-06-09

2,3-Bis(thiophen-2-yl)prop-2-enoic acid Chemical and Physical Properties

Names and Identifiers

    • (Z)-2,3-dithiophen-2-ylprop-2-enoic acid
    • 2,3-bis(thiophen-2-yl)prop-2-enoic acid
    • HMS1399O12
    • 2,3-Di(thiophen-2-yl)acrylic acid
    • NE57966
    • 2,3-Bis(thiophen-2-yl)prop-2-enoic acid
    • Inchi: 1S/C11H8O2S2/c12-11(13)9(10-4-2-6-15-10)7-8-3-1-5-14-8/h1-7H,(H,12,13)/b9-7+
    • InChI Key: CWLNDKQJHPKCEM-VQHVLOKHSA-N
    • SMILES: S1C=CC=C1/C(/C(=O)O)=C\C1=CC=CS1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 276
  • XLogP3: 2.9
  • Topological Polar Surface Area: 93.8

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Additional information on 2,3-Bis(thiophen-2-yl)prop-2-enoic acid

Comprehensive Overview of 2,3-Bis(thiophen-2-yl)prop-2-enoic acid (CAS No. 21497-30-3): Properties, Applications, and Research Insights

2,3-Bis(thiophen-2-yl)prop-2-enoic acid (CAS No. 21497-30-3) is a specialized organic compound featuring a unique molecular structure that combines thiophene rings with a prop-2-enoic acid backbone. This compound has garnered significant attention in materials science, pharmaceutical research, and organic electronics due to its conjugated system and electron-rich properties. Its thiophene derivatives are particularly valued for their role in designing organic semiconductors, photovoltaic materials, and biologically active molecules.

In recent years, the demand for sustainable materials and green chemistry solutions has driven research into thiophene-based compounds. Users frequently search for terms like "thiophene applications in OLEDs" or "organic solar cell materials," reflecting the compound's relevance in cutting-edge technologies. The 2,3-Bis(thiophen-2-yl)prop-2-enoic acid structure offers tunable electronic properties, making it a candidate for flexible electronics and energy storage devices, aligning with trends in renewable energy and wearable technology.

From a synthetic perspective, 21497-30-3 serves as a versatile intermediate. Researchers explore its cross-coupling reactions and polymerization potential, often referencing queries such as "how to modify thiophene derivatives for higher conductivity." Its carboxylic acid functional group further enables derivatization into esters or amides, expanding its utility in drug discovery and coordination chemistry. Notably, its photophysical properties are investigated for fluorescence-based sensors, a hot topic in environmental monitoring.

The compound's stability under ambient conditions and solubility in common organic solvents (e.g., THF, DMSO) facilitate its integration into solution-processable materials. This addresses a common user question: "which solvents work best for thiophene derivatives?" Additionally, its thermal stability up to 200°C makes it suitable for high-temperature applications, a key consideration for industrial-scale synthesis.

In the pharmaceutical domain, 2,3-Bis(thiophen-2-yl)prop-2-enoic acid is studied for its potential as a scaffold for kinase inhibitors or anti-inflammatory agents. Searches like "thiophene in medicinal chemistry" highlight this interest. Its planar structure allows π-stacking interactions, crucial for target binding in drug design. However, unlike regulated compounds, it remains a research-focused entity without restrictive classifications.

Environmental and safety profiles of 21497-30-3 are also frequently queried. While it exhibits low acute toxicity, proper laboratory handling protocols (gloves, ventilation) are recommended. This aligns with broader searches on "safe handling of conjugated organic acids," emphasizing user awareness of chemical safety.

Future directions for 2,3-Bis(thiophen-2-yl)prop-2-enoic acid include nanomaterial functionalization and hybrid composite development, responding to trends like "organic-inorganic hybrid materials." Its compatibility with metal-organic frameworks (MOFs) and graphene oxides opens avenues for next-gen sensors and catalysts, ensuring its continued relevance in multidisciplinary research.

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